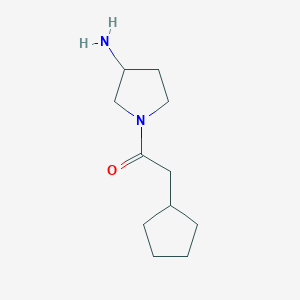

1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one

Description

BenchChem offers high-quality 1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-cyclopentylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c12-10-5-6-13(8-10)11(14)7-9-3-1-2-4-9/h9-10H,1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWJTIADMDEYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrrolidine derivatives have been reported to have various biological activities, and their effects can vary depending on the specific functional groups attached to the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one, a compound with notable pharmacological potential, has been studied for its biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Structure:

- IUPAC Name: 1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one

- Molecular Formula: C₁₁H₁₈N₂O

- Molecular Weight: 196.294 g/mol

- CAS Number: 1211441-98-3

Physical Properties:

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Density | Not specified |

| Purity | 97% |

The biological activity of 1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound's structural features allow it to modulate receptor activity, which may lead to various therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits:

- Neuroprotective Effects: It has shown potential in protecting neuronal cells from damage in various models of neurodegeneration.

- Anxiolytic Properties: Preliminary studies suggest that it may reduce anxiety-like behaviors in animal models.

- Antidepressant Activity: The compound may influence mood regulation pathways, providing a basis for further exploration in depression treatment.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in neuronal cell apoptosis following induced oxidative stress. The results indicated a protective mechanism involving the modulation of glutamate receptors, which are critical in excitotoxicity.

Study 2: Anxiolytic Properties

In a behavioral study using the elevated plus maze test, subjects treated with varying doses of 1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one exhibited increased time spent in open arms compared to control groups, suggesting reduced anxiety levels.

Study 3: Antidepressant Potential

A recent study investigated the effects of the compound on serotonin levels in the brain. Results indicated that it significantly increased serotonin turnover, which correlates with antidepressant effects observed in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one, a comparative analysis with related compounds is provided below:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-(3-Aminopyrrolidin-1-yl)ethan-1-one | Modulates dopamine/serotonin receptors | Anxiolytic, antidepressant |

| 2-(3-Aminopyrrolidin-1-yl)cyclohexanone | Similar receptor modulation | Neuroprotective, anxiolytic |

| N,N-Dimethylpyrrolidine | Inhibits reuptake of neurotransmitters | Antidepressant, stimulant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.